molecular formula C5H2ClIOS B13515009 5-Chloro-3-iodothiophene-2-carbaldehyde

5-Chloro-3-iodothiophene-2-carbaldehyde

Cat. No.: B13515009
M. Wt: 272.49 g/mol
InChI Key: RBGFHDBVSNLYQM-UHFFFAOYSA-N
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Description

5-Chloro-3-iodothiophene-2-carbaldehyde is a heterocyclic compound that contains both chlorine and iodine substituents on a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-iodothiophene-2-carbaldehyde typically involves halogenation reactions. One common method involves the iodination of 5-chlorothiophene-2-carbaldehyde using iodine and a suitable oxidizing agent. The reaction conditions often include solvents like acetic acid or dichloromethane, and the reaction is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling halogenated compounds.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-iodothiophene-2-carbaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted thiophene derivatives.

    Oxidation: Formation of 5-chloro-3-iodothiophene-2-carboxylic acid.

    Reduction: Formation of 5-chloro-3-iodothiophene-2-methanol.

    Coupling: Formation of biaryl or heteroaryl compounds.

Scientific Research Applications

5-Chloro-3-iodothiophene-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-3-iodothiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity and specificity towards molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chlorothiophene-2-carbaldehyde
  • 3-Iodothiophene-2-carbaldehyde
  • 5-Bromo-3-iodothiophene-2-carbaldehyde

Uniqueness

5-Chloro-3-iodothiophene-2-carbaldehyde is unique due to the presence of both chlorine and iodine atoms on the thiophene ring. This dual halogenation can impart distinct electronic and steric properties, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C5H2ClIOS

Molecular Weight

272.49 g/mol

IUPAC Name

5-chloro-3-iodothiophene-2-carbaldehyde

InChI

InChI=1S/C5H2ClIOS/c6-5-1-3(7)4(2-8)9-5/h1-2H

InChI Key

RBGFHDBVSNLYQM-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1I)C=O)Cl

Origin of Product

United States

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